molecular formula C11H25O8P B609272 m-PEG5-phosphonic acid CAS No. 1807512-39-5

m-PEG5-phosphonic acid

Cat. No.: B609272
CAS No.: 1807512-39-5
M. Wt: 316.29
InChI Key: RCTDZLSRRJVKHJ-UHFFFAOYSA-N
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Description

m-PEG5-phosphonic acid: is a compound that consists of a polyethylene glycol (PEG) chain with five ethylene glycol units and a phosphonic acid group. The molecular formula of this compound is C11H25O8P, and its molecular weight is 316.29 g/mol . This compound is known for its hydrophilic properties, which make it highly soluble in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-phosphonic acid typically involves the reaction of a PEG chain with a phosphonic acid derivative. One common method is the esterification of PEG with phosphonic acid, followed by hydrolysis to yield the free acid form . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: m-PEG5-phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: m-PEG5-phosphonic acid is unique due to its optimal chain length, which provides a balance between solubility and stability. The five-unit PEG chain offers sufficient hydrophilicity while maintaining the structural integrity of the compound .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDZLSRRJVKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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